2-(3-Methylsulfonylaminophenyl)phenol
Description
2-(3-Methylsulfonylaminophenyl)phenol (C₁₃H₁₃NO₃S, MW: 263.31 g/mol) is a biphenyl derivative featuring a phenol group at the 2-position and a 3-methylsulfonylaminophenyl substituent.
Properties
IUPAC Name |
N-[3-(2-hydroxyphenyl)phenyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3S/c1-18(16,17)14-11-6-4-5-10(9-11)12-7-2-3-8-13(12)15/h2-9,14-15H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZEQBUUOZHUJDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC(=C1)C2=CC=CC=C2O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20683632 | |
| Record name | N-(2'-Hydroxy[1,1'-biphenyl]-3-yl)methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20683632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261889-92-2 | |
| Record name | N-(2'-Hydroxy[1,1'-biphenyl]-3-yl)methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20683632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methylsulfonylaminophenyl)phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of an aryl halide with a nucleophile. For instance, the reaction of 3-methylsulfonylaminobenzene with phenol under basic conditions can yield the desired product. The reaction typically requires a strong base such as sodium hydroxide or potassium carbonate and is conducted at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of more scalable and efficient methods. One such method is the ipso-hydroxylation of arylboronic acids using aqueous hydrogen peroxide as the oxidant and H₂O₂/HBr as the reagent. This method is advantageous due to its mild reaction conditions and high yields .
Chemical Reactions Analysis
Types of Reactions
2-(3-Methylsulfonylaminophenyl)phenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in phenols can be oxidized to form quinones.
Electrophilic Aromatic Substitution: The aromatic ring in phenols is highly reactive towards electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride.
Electrophilic Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, and halogens (chlorine, bromine) for halogenation.
Major Products
Oxidation: Quinones.
Reduction: Hydroquinones.
Electrophilic Substitution: Nitro, sulfonyl, and halogenated phenols.
Scientific Research Applications
2-(3-Methylsulfonylaminophenyl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2-(3-Methylsulfonylaminophenyl)phenol involves its interaction with various molecular targets and pathways. The hydroxyl group in phenols can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound’s ability to undergo redox reactions allows it to participate in oxidative stress responses and modulate cellular signaling pathways .
Comparison with Similar Compounds
Sulfonamide/Sulfone Derivatives
Example Compound: 2-[(3-Aminophenyl)sulfonyl]ethanol (C₈H₁₁NO₃S, MW: 217.24 g/mol)
- Structural Differences: Unlike the target compound, this derivative has an ethanol group instead of a phenol and lacks the methylsulfonylamino substituent.
Phenolic Schiff Bases
Example Compound: (E)-2-{[2-(2-Hydroxyethylamino)ethyl-imino]methyl}phenol (C₁₁H₁₆N₂O₂, MW: 208.26 g/mol)
- Structural Differences: Contains an imine (–C=N–) and hydroxyethylamino group instead of the sulfonamide.
- Hydrogen Bonding : Forms intramolecular O–H∙∙∙N and intermolecular N–H∙∙∙O bonds, stabilizing its crystal lattice. The target compound’s sulfonamide may exhibit stronger hydrogen bonding due to the polar –SO₂ group.
- Applications : Schiff bases act as ligands for transition metals (e.g., V, Cu) , while the target compound’s sulfonamide could favor coordination via the –SO₂ group.
Pyrazole-Containing Phenols
Example Compound: 2-(5-[2-(4-Nitrophenoxy)phenyl]-1-phenyl-1H-pyrazol-3-yl)phenol (C₂₇H₁₉N₃O₄, MW: 449.46 g/mol)
- Structural Differences: Incorporates a pyrazole ring and nitrophenoxy group, contrasting with the target’s sulfonamide.
- Physicochemical Properties: The nitro group increases molecular weight and thermal stability (mp: 474 K) , whereas the methylsulfonylamino group may enhance solubility in polar solvents.
Phenol Esters
Example Compounds: Benzophenone esters (e.g., 4-Nitrobenzophenone ester, C₈H₇NO₄, MW: 181.15 g/mol)
- Functional Group Contrast : Esters (–COOR) are hydrolytically labile compared to sulfonamides, which are more stable under physiological conditions.
- Applications : Esters are used in polymer science , while sulfonamides are favored in drug design due to metabolic stability.
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Hydrogen Bonding: The sulfonamide group in this compound likely forms stronger intermolecular interactions than phenolic esters or amines, enhancing crystal packing and thermal stability.
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